molecular formula C18H15FN4O4 B2607395 N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 941894-63-9

N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2607395
CAS No.: 941894-63-9
M. Wt: 370.34
InChI Key: JKVBPUHKGJESMQ-UHFFFAOYSA-N
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Description

N'-(4-Fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a diamide derivative of ethanedioic acid. Its structure features two key moieties:

  • A 2-(1H-indol-3-yl)ethyl group: The indole moiety is a bicyclic aromatic system common in bioactive molecules, such as neurotransmitters and enzyme inhibitors.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c19-14-6-5-12(9-16(14)23(26)27)22-18(25)17(24)20-8-7-11-10-21-15-4-2-1-3-13(11)15/h1-6,9-10,21H,7-8H2,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBPUHKGJESMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluoro-3-nitroaniline, which is then reacted with 2-(1H-indol-3-yl)ethylamine under specific conditions to form the desired ethanediamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl or carbonyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The indole group is known to interact with various biological receptors, potentially modulating their activity. The nitro and fluoro groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide, enabling comparative analysis:

Table 1: Key Analogues and Their Properties
Compound Name Substituents on Aromatic Ring Indole Modification Melting Point (°C) Synthesis Method Biological Activity (If Reported)
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide 4-Cl None 150.6–152.0 Acylation with 4-Cl-benzoyl chloride Not specified
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide 2-Fluoro-biphenyl None Not reported Amide coupling (Flurbiprofen + Tryptamine) Pharmaceutical synthesis relevance
N-(3-Chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-(1-methyl-indol-3-yl)ethyl]ethanediamide 3-Cl, 4-F, dimethylamino 1-Methylindole Not reported Not specified Not reported
PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) None Propane-1,3-diamine with N-Me₂ Not reported Alkylation of tryptamine Noncompetitive INMT inhibition

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing Groups : The nitro and fluoro groups in the target compound contrast with chloro or methoxy groups in analogues (e.g., compounds 15–19 in ). Nitro groups increase polarity and may reduce metabolic stability compared to halogens.
  • Melting Points : Derivatives with halogenated aryl groups (e.g., 4-Cl-benzamide, 150.6–152.0°C ) exhibit higher melting points than those with methoxy or methyl groups, suggesting stronger intermolecular forces. The nitro group in the target compound could further elevate melting points.

Biological Activity

N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide, a synthetic compound with the molecular formula C14H15FN4O2C_{14}H_{15}FN_{4}O_{2} and a molecular weight of approximately 284.30 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a unique chemical structure that includes a 4-fluoro-3-nitrophenyl moiety and an indole derivative. The presence of the fluorine atom and nitro group enhances its chemical reactivity, contributing to its biological activity.

Property Value
Molecular FormulaC₁₄H₁₅FN₄O₂
Molecular Weight284.30 g/mol
StructureChemical Structure

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound appears to inhibit cell proliferation and induce apoptosis, although the precise mechanisms remain under investigation.

Case Studies:

  • Breast Cancer Cell Lines: In vitro studies demonstrated a significant reduction in cell viability when treated with the compound, suggesting its potential as a therapeutic agent in breast cancer management.
  • Lung Cancer Models: Similar inhibitory effects were observed in lung cancer models, where the compound disrupted cell cycle progression.

The proposed mechanisms of action for this compound include:

  • Disruption of Cell Cycle Progression: The compound may interfere with key regulatory proteins involved in cell cycle control.
  • Induction of Apoptosis: Evidence suggests that this compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

Interaction with Biological Macromolecules

Studies have shown that the compound interacts with various biological macromolecules, which is crucial for understanding its pharmacokinetics and pharmacodynamics. These interactions can influence drug metabolism and efficacy.

Biological Macromolecule Interaction Type
DNAPotential binding sites
ProteinsEnzyme inhibition
LipidsMembrane interaction

Future Directions

Further research is needed to fully elucidate the biological profile of this compound. Key areas for future investigation include:

  • In vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies: To clarify the specific pathways through which the compound exerts its anticancer effects.
  • Structure-Activity Relationship (SAR) Investigations: To optimize the chemical structure for enhanced bioactivity.

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